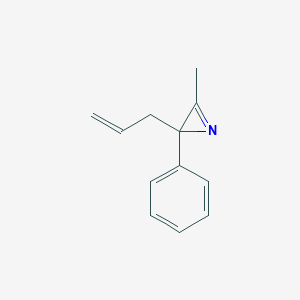

2H-Azirine, 3-methyl-2-phenyl-2-(2-propenyl)-

Description

2H-Azirines are three-membered heterocyclic compounds containing a C–N double bond, characterized by high ring strain and reactivity. The compound 2H-Azirine, 3-methyl-2-phenyl-2-(2-propenyl)- features a methyl group at position 3, a phenyl group at position 2, and a propenyl substituent also at position 2. This substitution pattern significantly influences its electronic and steric properties, making it a versatile intermediate in organic synthesis. Notably, 2H-azirines are precursors to amino derivatives and nitrogen-containing heterocycles, with applications in medicinal chemistry and materials science .

The reactivity of this compound is governed by the interplay of substituents. For instance, the propenyl group introduces allylic conjugation, while the phenyl and methyl groups modulate steric hindrance and electron density. Such structural features dictate its behavior in reactions such as cycloadditions, nucleophilic additions, and rearrangements.

Properties

CAS No. |

59175-18-7 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3-methyl-2-phenyl-2-prop-2-enylazirine |

InChI |

InChI=1S/C12H13N/c1-3-9-12(10(2)13-12)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3 |

InChI Key |

VYBNXSBQBJMIOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC1(CC=C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Cyclization

The most widely reported method involves cyclization of 2-methyl-2-propen-1-ol and phenyl isocyanate under basic conditions. Sodium hydride (NaH) in dichloromethane or toluene facilitates the formation of the azirine ring at temperatures ranging from 25°C to reflux (40–110°C). The reaction proceeds via nucleophilic attack of the alcohol oxygen on the isocyanate carbon, followed by intramolecular cyclization to form the strained azirine ring. Yields typically range from 60–75%, with purity dependent on solvent selection and reaction time.

Oxime Mesylation and Cyclization

An alternative pathway begins with phenyl benzyl ketone , which is converted to its oxime derivative using hydroxylamine hydrochloride and sodium acetate in methanol/water. Subsequent mesylation with methanesulfonyl chloride in tetrahydrofuran (THF) and cyclization with 1,8-diazabicycloundec-7-ene (DBU) yields the target azirine in 68–82% isolated yield. This method benefits from readily available starting materials and avoids harsh conditions, making it suitable for laboratory-scale synthesis.

Neber Rearrangement

The Neber rearrangement of α,β-unsaturated ketoximes provides access to 2H-azirines via a-shift mechanism. For 3-methyl-2-phenyl-2-(2-propenyl)-2H-azirine , the reaction employs 3-(1-methyl-2-propenyl)-2-phenylcyclohex-2-enone oxime treated with a strong base such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO). The rearrangement proceeds through a nitrene intermediate, with yields averaging 55–65%. While stereoselectivity remains moderate, this method is valued for its compatibility with electron-deficient substrates.

Continuous Flow Synthesis

Recent advancements in flow chemistry enable scalable production of 2H-azirines. A continuous flow system using microreactors achieves rapid cyclization of oxime precursors (e.g., 3-methyl-2-propenyl phenyl ketoxime ) with mesyl chloride and DBU. Key advantages include:

- Reduced reaction time (10–15 minutes vs. hours in batch)

- Enhanced heat transfer , minimizing decomposition

- In-line purification via silica monoliths, yielding >90% purity

This method is particularly advantageous for industrial applications, where throughput and consistency are critical.

Catalytic Isomerization of Isoxazoles

Iron(II) chloride-catalyzed isomerization of 5-chloroisoxazole-4-carbonyl chlorides offers a novel route to 2H-azirines. For example, 3-aryl-5-chloroisoxazole-4-carbonyl chloride undergoes FeCl₂-mediated rearrangement at 80°C in acetonitrile, yielding the corresponding azirine derivative in 70–78% yield. While this method is less commonly applied to propenyl-substituted azirines, it demonstrates potential for diversifying substituents on the azirine ring.

Comparative Analysis of Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Scalability |

|---|---|---|---|---|

| Base-Mediated Cyclization | 2-Methyl-2-propen-1-ol | NaH, PhNCO, CH₂Cl₂, 40–110°C | 60–75 | Moderate |

| Oxime Mesylation | Phenyl benzyl ketone | NH₂OH·HCl, MsCl, DBU, THF | 68–82 | High |

| Neber Rearrangement | α,β-Unsaturated oxime | t-BuOK, DMSO, 25°C | 55–65 | Low |

| Continuous Flow | Ketoxime acetate | MsCl, DBU, microreactor | 85–90 | Industrial |

| Isoxazole Isomerization | 5-Chloroisoxazole | FeCl₂, MeCN, 80°C | 70–78 | Moderate |

Table 1. Synthesis methods for 2H-azirine, 3-methyl-2-phenyl-2-(2-propenyl)-.

Reaction Optimization and Challenges

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance cyclization rates but may promote side reactions such as ring-opening polymerization . Nonpolar solvents (toluene) improve selectivity but require higher temperatures.

Stereochemical Control

The propenyl substituent introduces steric hindrance, favoring the cis-diastereomer in aziridine derivatives (if reduced). However, the azirine itself exhibits planar geometry, limiting stereochemical outcomes.

Stability Considerations

2H-Azirines are prone to nitrile ylide formation under light or heat. Stabilizing agents (e.g., BHT) and storage at –20°C in amber vials are recommended.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to mitigate exothermic risks and improve yield consistency. Key parameters include:

- Residence time : 10–12 minutes

- Temperature gradient : 25°C (mesylation) → 50°C (cyclization)

- Catalyst recycling : DBU recovery via distillation

Chemical Reactions Analysis

Types of Reactions

2H-Azirine, 3-methyl-2-phenyl-2-(2-propenyl)- undergoes various types of reactions due to its high ring strain and reactivity:

Oxidation: Azirines can be oxidized to form oxazoles and other heterocycles.

Reduction: Reduction of azirines can lead to the formation of aziridines.

Substitution: Azirines can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hypervalent iodine reagents and molecular iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines and thiols are commonly used.

Major Products Formed

Oxidation: Oxazoles and other heterocycles.

Reduction: Aziridines.

Substitution: Various substituted azirines.

Scientific Research Applications

Synthetic Chemistry Applications

1.1 Versatile Synthetic Intermediates

2H-Azirines are recognized as valuable synthetic intermediates due to their ability to participate in a variety of chemical reactions. They can act as electrophiles, dienophiles, and dipolarophiles, enabling the synthesis of complex nitrogen-containing heterocycles such as pyrroles, indoles, and isoxazoles. The high ring strain associated with azirines contributes to their reactivity, allowing for rapid transformations under mild conditions .

1.2 Coupling Reactions

Recent studies have demonstrated that 2H-azirines can undergo coupling reactions mediated by transition metals like titanium. For instance, the reaction of 3-methyl-2-phenyl-2H-azirine with titanium(II) led to the formation of diazatitanacyclobutene complexes, showcasing the potential for these compounds in developing new synthetic methodologies .

1.3 Grubbs Catalyst Reactions

The use of Grubbs' catalyst with 2H-azirines has been explored to induce rearrangements that yield products derived from carbon-nitrogen bond cleavage. This method has been shown to produce α,β-unsaturated oximes efficiently, further illustrating the utility of 2H-azirines in synthetic organic chemistry .

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research into the biological activities of 2H-azirines has revealed potential anticancer properties. The unique structure allows for interactions with biological targets that may lead to the inhibition of tumor growth. Specific derivatives have shown promise in preclinical studies as agents against various cancer cell lines .

2.2 Development of Pharmaceuticals

The ability of 2H-azirines to form diverse nitrogen-containing compounds makes them attractive candidates in drug development. Their incorporation into pharmaceutical scaffolds can enhance biological activity and selectivity towards specific targets, paving the way for novel therapeutic agents.

Materials Science Applications

3.1 Photochemical Properties

The photochemical behavior of 2H-azirines has been studied extensively. For example, methyl 3-methyl-2H-azirine-2-carboxylate has been shown to undergo selective C-N bond cleavage upon irradiation, which can be harnessed for developing light-responsive materials or photoinitiators in polymerization processes .

3.2 Polymer Chemistry

Due to their reactive nature, azirines can be utilized in polymer synthesis. They can participate in cross-linking reactions or serve as building blocks for creating functionalized polymers with specific properties tailored for applications in coatings, adhesives, and biomedical devices.

Case Studies

Mechanism of Action

The mechanism of action of 2H-Azirine, 3-methyl-2-phenyl-2-(2-propenyl)- involves its high ring strain and reactivity. The compound can act as a nucleophile, electrophile, dienophile, or dipolarophile in various chemical transformations . Its reactivity is primarily due to the strained three-membered ring, which makes it highly susceptible to ring-opening reactions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 3-methyl-2-phenyl-2-(2-propenyl)-2H-azirine and related analogs:

Key Observations :

- Steric Effects : The propenyl group in the target compound introduces greater steric hindrance compared to simpler analogs like 3-(4-methylphenyl)-2H-azirine, which lacks bulky substituents .

- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 3-(4-nitrophenyl)-2H-azirine) enhance electrophilicity, promoting reactions with nucleophiles or dienophiles . In contrast, electron-donating groups (e.g., methyl in 3-(4-methylphenyl)-2H-azirine) stabilize the ring but reduce reactivity.

Reactivity in Cycloadditions and Nucleophilic Additions

Reaction with Arynes

- Target Compound : Reacts with benzyne to form indole derivatives under optimized conditions.

- Analog Comparison: 2-[1-(4-Nitrobenzyl)-1H-tetrazol-5-yl]-3-phenyl-2H-azirine (Compound 6): Fails to react with benzyne due to steric hindrance from the nitrobenzyl group at position 2, as shown by DFT calculations . 3-(4-Nitrophenyl)-2H-azirine: Exhibits higher reactivity in domino reactions with acylketenes, yielding 1:2 adducts exclusively due to strong electron-withdrawing effects .

Nucleophilic Additions

- Target Compound: Reacts with phenols (e.g., 2-naphtol) to form aziridines and allylic α-aminophosphine oxides. However, the aziridine intermediate (e.g., 10b) is unstable and rapidly rearranges .

- Analog Comparison :

Thermal and Kinetic Stability

Biological Activity

2H-Azirine, 3-methyl-2-phenyl-2-(2-propenyl)- is a member of the azirine family, known for its unique three-membered nitrogen-containing heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. The high ring strain inherent in azirines contributes to their reactivity, making them valuable in organic synthesis and medicinal chemistry.

- Molecular Formula : C_{13}H_{13}N

- Molecular Weight : 185.26 g/mol

The biological activity of 2H-Azirine, 3-methyl-2-phenyl-2-(2-propenyl)- is primarily attributed to its ability to interact with various biological targets through its reactive azirine ring. The strained structure allows it to undergo nucleophilic and electrophilic reactions, which can disrupt cellular processes or act as a bioactive agent. Initial studies suggest that reactive intermediates formed during these transformations may interact with proteins or nucleic acids, although specific targets are yet to be fully identified .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways. For instance, azirine derivatives have been shown to possess notable antibacterial properties against various strains .

Cytotoxicity

In addition to antimicrobial effects, 2H-Azirine, 3-methyl-2-phenyl-2-(2-propenyl)- has demonstrated cytotoxic activity against several cancer cell lines. A study investigating similar azirine compounds found that specific derivatives exhibited cytotoxicity with IC50 values ranging from 1.1 to 26.6 µM against leukemia and melanoma cell lines . This suggests potential for development as an anticancer agent.

Case Studies

-

Antimicrobial Activity Study

- Objective : Evaluate the effectiveness of azirine derivatives against bacterial strains.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Findings : Compounds demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents.

-

Cytotoxic Activity Investigation

- Objective : Assess the cytotoxic effects of synthesized azirine derivatives on tumor cell lines.

- Methodology : MTT assay was used to determine cell viability.

- Results : Certain derivatives showed significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

Comparative Analysis

The biological activity of 2H-Azirine, 3-methyl-2-phenyl-2-(2-propenyl)- can be compared with other azirines and related compounds. The following table summarizes key findings:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| 2H-Azirine, 3-methyl-2-phenyl-2-(2-propenyl)- | Moderate | 1.1 - 26.6 µM (varies by cell line) |

| Azirine Derivative A | High | Not assessed |

| Azirine Derivative B | Low | 15 - 30 µM |

Q & A

Q. What are the established synthetic routes for 3-methyl-2-phenyl-2-(2-propenyl)-2H-azirine, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via a modified Neber reaction . Key steps include:

- Condensation of 2-methyl-1-phenyl-4-penten-1-one with dimethylhydrazine to form a hydrazone intermediate.

- Quaternization with methyl iodide, followed by base-induced elimination to yield the azirine ring .

- Purification via sublimation under reduced pressure (0.03 mm Hg) and characterization by NMR, IR, UV, and mass spectrometry .

Critical Factors:

Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize this azirine and confirm its structure?

Methodological Answer:

- NMR : Key signals include δ 2.48–2.68 ppm (m, 3H, allylic CH₂), δ 7.32–8.52 ppm (aromatic protons), and absence of NH signals, confirming azirine ring stability .

- IR : Absence of C=O stretches (1735 cm⁻¹ in precursors) and presence of azirine C=N stretches (1600–1580 cm⁻¹) .

- MS : Molecular ion peak at m/z 183 (M⁺) and fragmentation patterns (e.g., loss of CH₃ or C₃H₅ groups) .

Validation : Compare spectral data with authentic samples synthesized independently (e.g., via allylation of 2-methylindole) to resolve ambiguities .

Q. What are the primary thermal decomposition pathways of this azirine, and how are products analyzed?

Methodological Answer:

- Thermolysis at 500°C under vacuum (0.005 mm Hg) induces ring expansion to 2,5-dimethyl-6-phenylpyridine (34% yield) via [1,3]-sigmatropic shifts. Minor products include 2-methyl-3-phenylpyridine (5% yield) .

- Analysis Workflow :

- Chromatography : Use thick-layer plates with 20% ether-hexane eluent to separate pyridine derivatives.

- Comparative Spectroscopy : Match retention times, NMR shifts (e.g., δ 3.55 and 2.98 ppm for pyridine CH₂ groups), and picrate melting points with authentic samples .

Advanced Research Questions

Q. How do substituents (e.g., allyl vs. propargyl groups) influence the reactivity and regioselectivity of azirine thermolysis?

Methodological Answer:

- Substituent Effects : Allyl groups favor pyridine formation via conjugated diradical intermediates, while bulkier substituents (e.g., propargyl) may stabilize alternative pathways (e.g., nitrile or ketene formation) .

- Regioselectivity Study :

- Use isotopic labeling (e.g., deuterated allyl groups) to track hydrogen migration during ring expansion.

- Computational modeling (DFT) to compare activation energies of competing pathways .

Q. Why does photolysis of structurally similar 2H-azirines yield imidazoles, while thermolysis produces pyridines or pyrazoles?

Methodological Answer:

- Photolysis : UV irradiation promotes n→π* transitions, enabling cycloaddition with allylamine to form 2-phenyl-N-allylimidazole (85% yield) via [2+2] or [4+2] pathways .

- Thermolysis : Thermal energy favors pericyclic rearrangements (e.g., electrocyclic ring-opening followed by 6π-electrocyclization) to pyridines .

- Key Variable : Reaction solvent (benzene vs. toluene) and temperature gradient modulate product distribution .

Q. How can contradictions in product distributions between studies be resolved?

Methodological Answer:

- Case Example : Discrepancies in pyridine vs. pyrazole yields may arise from trace impurities (e.g., residual acid catalysts) or oxygen contamination.

- Resolution Strategies :

- Replicate under inert atmosphere (argon/glovebox) to exclude oxidative side reactions.

- Kinetic monitoring : Use in-situ IR or HPLC to track intermediate formation.

- Cross-validate with independent synthetic routes (e.g., allylation of indoles vs. azirine thermolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.